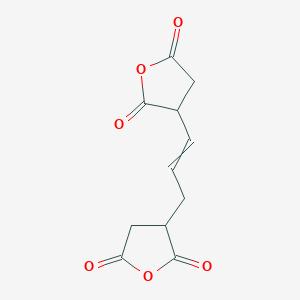![molecular formula C12H9ClN2Te B14471056 (E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene CAS No. 72643-40-4](/img/structure/B14471056.png)
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene is an organotellurium compound characterized by the presence of a chlorotellanyl group attached to a phenyl ring, which is further connected to a diazene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene typically involves the reaction of 2-chlorotellanylbenzene with phenylhydrazine under specific conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic attack of the phenylhydrazine on the chlorotellanylbenzene, followed by the elimination of a hydrogen chloride molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can convert the diazene moiety to hydrazine derivatives.
Substitution: The chlorotellanyl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tellurium dioxide derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of various functionalized organotellurium compounds.
科学的研究の応用
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organotellurium compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in the development of novel therapeutic agents.
Industry: Utilized in the synthesis of materials with unique electronic and optical properties.
作用機序
The mechanism of action of (E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene involves its interaction with molecular targets such as enzymes and receptors. The chlorotellanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. The diazene moiety can undergo redox reactions, generating reactive intermediates that can interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
(E)-1-[2-(Chloroselenanyl)phenyl]-2-phenyldiazene: Similar structure but with a selenanyl group instead of a tellanyl group.
(E)-1-[2-(Chlorostannyl)phenyl]-2-phenyldiazene: Contains a stannyl group instead of a tellanyl group.
Uniqueness
(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene is unique due to the presence of the tellanyl group, which imparts distinct chemical and biological properties compared to its selenium and tin analogs
特性
CAS番号 |
72643-40-4 |
|---|---|
分子式 |
C12H9ClN2Te |
分子量 |
344.3 g/mol |
IUPAC名 |
(2-phenyldiazenylphenyl) tellurohypochlorite |
InChI |
InChI=1S/C12H9ClN2Te/c13-16-12-9-5-4-8-11(12)15-14-10-6-2-1-3-7-10/h1-9H |
InChIキー |
NPWKKLAONAZUBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=C2[Te]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2Z)-3-ethyl-2-[[(3E)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;perchlorate](/img/structure/B14470990.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)

![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)








![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
